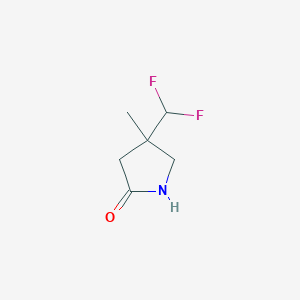

4-(Difluoromethyl)-4-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” likely belongs to the class of organic compounds known as pyrrolidinones . Pyrrolidinones are compounds containing a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom, one ketone group, and three carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” would be influenced by its molecular structure. The presence of the difluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, which are critical considerations in the field of medication design .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The difluoromethyl group in 4-difluoromethyl pyrazole significantly influences its reactivity and lipophilicity. As a result, this compound serves as a valuable building block for designing tailored derivatives. Some notable applications include:

- Cyclooxygenase-2 (COX-2) Inhibition : Molecular docking studies have shown that certain 4-difluoromethyl pyrazole derivatives exhibit high binding affinities toward COX-2, an enzyme associated with inflammation. These derivatives could potentially serve as anti-inflammatory agents .

Agrochemicals

The incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, critical considerations in agrochemical design. Potential applications include:

- Pesticides and Herbicides : Researchers explore the use of 4-difluoromethyl pyrazole derivatives as active ingredients in agrochemical formulations. Their enhanced stability and lipophilicity may improve efficacy .

Materials Science

The unique properties of 4-difluoromethyl pyrazole make it relevant in materials science. Applications include:

- Functional Materials : Researchers investigate the incorporation of this compound into polymers, coatings, and other materials. Its reactivity and stability contribute to material properties .

Organic Synthesis

4-Difluoromethyl pyrazole serves as a versatile synthetic intermediate. Applications include:

- Late-Stage Difluoromethylation : Researchers have developed methods to introduce difluoromethyl groups into organic molecules. For example, copper-catalyzed reactions allow the late-stage difluoromethylation of various substrates .

Drug Development

Given the prevalence of the CF2 group in FDA-approved drugs, researchers explore its incorporation into new drug candidates. Applications include:

- Drug Design : Medicinal chemists consider 4-difluoromethyl pyrazole derivatives as potential drug scaffolds. Their unique properties may enhance drug efficacy and pharmacokinetics .

Anticancer Research

Cancer remains a global health challenge, and novel compounds are continually investigated. Applications include:

- Anticancer Properties : While research is ongoing, some 4-difluoromethyl pyrazole derivatives have shown promise as potential anticancer agents. Their specific mechanisms of action and interactions with cancer cells are areas of interest .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for instance, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWAPIMIUEVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)

![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)

![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)